molecular formula C12H8F3NO3 B13684779 5-Methyl-2-[2-(trifluoromethyl)phenyl]oxazole-4-carboxylic Acid

5-Methyl-2-[2-(trifluoromethyl)phenyl]oxazole-4-carboxylic Acid

Cat. No.: B13684779
M. Wt: 271.19 g/mol
InChI Key: POBHCJJULRAHMD-UHFFFAOYSA-N
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Description

5-Methyl-2-[2-(trifluoromethyl)phenyl]oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[2-(trifluoromethyl)phenyl]oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-(trifluoromethyl)benzoyl chloride with 2-amino-2-methylpropanenitrile in the presence of a base, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[2-(trifluoromethyl)phenyl]oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like Grignard reagents and organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction can produce oxazole-4-carboxylic alcohols.

Scientific Research Applications

5-Methyl-2-[2-(trifluoromethyl)phenyl]oxazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-[2-(trifluoromethyl)phenyl]oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-[2-(trifluoromethyl)phenyl]oxazole-4-carboxylic acid is unique due to the presence of both a methyl group and a trifluoromethyl group, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable intermediate in various synthetic and industrial applications.

Properties

Molecular Formula

C12H8F3NO3

Molecular Weight

271.19 g/mol

IUPAC Name

5-methyl-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H8F3NO3/c1-6-9(11(17)18)16-10(19-6)7-4-2-3-5-8(7)12(13,14)15/h2-5H,1H3,(H,17,18)

InChI Key

POBHCJJULRAHMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2C(F)(F)F)C(=O)O

Origin of Product

United States

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